molecular formula C8H4ClF6N B1438155 3,5-Bis(trifluoromethyl)-4-chloroaniline CAS No. 948014-37-7

3,5-Bis(trifluoromethyl)-4-chloroaniline

Cat. No. B1438155
CAS RN: 948014-37-7
M. Wt: 263.57 g/mol
InChI Key: PIKVAJGVDRGPMX-UHFFFAOYSA-N
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Description

“3,5-Bis(trifluoromethyl)aniline” is a chemical compound with the molecular formula (CF3)2C6H3NH2 . It is related to “3,5-Bis(trifluoromethyl)benzoic acid”, which is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .


Synthesis Analysis

While specific synthesis methods for “3,5-Bis(trifluoromethyl)-4-chloroaniline” were not found, a related compound, “3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives”, has been synthesized as potent growth inhibitors of drug-resistant bacteria .

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

A study by Yin et al. (2005) described the synthesis of a novel fluorinated aromatic diamine monomer, leading to the development of new fluorine-containing polyimides. These polymers exhibited good solubility in polar organic solvents, outstanding mechanical properties, and excellent thermal stability, making them suitable for high-performance applications in the electronics and aerospace industries (Yin et al., 2005).

Advanced Materials with Unique Properties

Liu et al. (2017) synthesized new poly(amide-imide)s incorporating trifluoromethyl and chloride substituents. These materials showed high glass transition temperatures, excellent thermal stability, and outstanding optical transparency, indicating potential use in optoelectronic devices (Liu et al., 2017).

Electroactive and Solution-processable Polymers

Hsiao and Wu (2017) developed aromatic polyamides with a 3,5-bis(trifluoromethyl)triphenylamine moiety, demonstrating good solubility, thermal stability, and electroactive properties. These materials could be cast into films, suggesting applications in electrochromic devices and sensors (Hsiao & Wu, 2017).

Analytical Applications

Lizier and Zanoni (2012) explored the use of ionic liquids for improving the separation and quantization of aromatic amines, including 4-chloroaniline, in consumer products. This method could enhance the detection of contaminants in various consumer goods (Lizier & Zanoni, 2012).

Corrosion Inhibition

Bentiss et al. (2009) investigated the inhibition performance of an organic compound on mild steel in hydrochloric acid medium, highlighting the potential use of similar structures for corrosion protection in industrial applications (Bentiss et al., 2009).

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)-4-chloroaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound’s trifluoromethyl groups enhance its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity. Additionally, this compound can interact with other biomolecules such as glutathione, influencing redox reactions and cellular detoxification processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In certain cell lines, it has been shown to alter cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in gene expression and cellular metabolism. For example, exposure to this compound has been linked to increased expression of stress response genes and alterations in metabolic enzyme activity . These changes can affect cell proliferation, apoptosis, and overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to and inhibit specific enzymes, such as cytochrome P450. This binding can lead to the formation of enzyme-substrate complexes that alter the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular processes such as metabolism and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or stress response. At higher doses, toxic or adverse effects can occur. These may include liver toxicity, disruption of metabolic pathways, and oxidative stress. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect the levels of reactive oxygen species (ROS) and other signaling molecules, thereby impacting cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its accumulation in specific tissues, potentially leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes. For example, localization to the mitochondria may impact mitochondrial function and energy metabolism, while localization to the endoplasmic reticulum can affect protein folding and stress response .

properties

IUPAC Name

4-chloro-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKVAJGVDRGPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663112
Record name 4-Chloro-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

948014-37-7
Record name 4-Chloro-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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